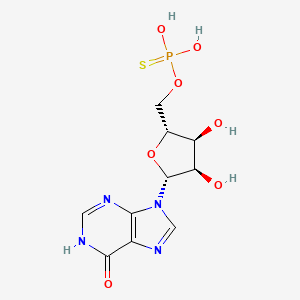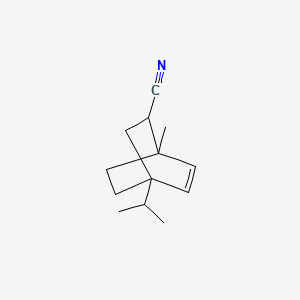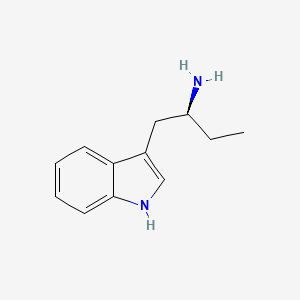
Etryptamine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Etryptamine, (S)-, can be synthesized through several methods. One common synthetic route involves the reaction of indole with 2-bromoethanamine under basic conditions to form the intermediate 2-(1H-indol-3-yl)ethanamine. This intermediate is then subjected to reductive amination with acetaldehyde to yield etryptamine .
Industrial Production Methods
Industrial production of etryptamine, (S)-, typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
Etryptamine, (S)-, undergoes various chemical reactions, including:
Oxidation: Etryptamine can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction of etryptamine can yield the corresponding indole derivative.
Substitution: Etryptamine can undergo substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various indole derivatives, which can have different functional groups attached to the indole ring .
Applications De Recherche Scientifique
Etryptamine, (S)-, has several scientific research applications:
Mécanisme D'action
Etryptamine, (S)-, exerts its effects primarily through the inhibition of monoamine oxidase and the release of serotonin, norepinephrine, and dopamine . It acts as a non-selective serotonin receptor agonist, affecting various serotonin receptors in the brain . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in its stimulant and entactogenic effects .
Comparaison Avec Des Composés Similaires
Etryptamine, (S)-, is similar to other tryptamines such as alpha-methyltryptamine and dimethyltryptamine . it is less stimulating and hallucinogenic compared to alpha-methyltryptamine and more closely resembles the effects of entactogens like MDMA . The unique structural features of etryptamine, such as the ethyl group attached to the indole ring, contribute to its distinct pharmacological profile .
List of Similar Compounds
- Alpha-methyltryptamine (AMT)
- Dimethyltryptamine (DMT)
- Psilocybin
- Psilocin
- Bufotenin
Propriétés
Numéro CAS |
29854-47-5 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
(2S)-1-(1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m0/s1 |
Clé InChI |
ZXUMUPVQYAFTLF-JTQLQIEISA-N |
SMILES isomérique |
CC[C@@H](CC1=CNC2=CC=CC=C21)N |
SMILES canonique |
CCC(CC1=CNC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


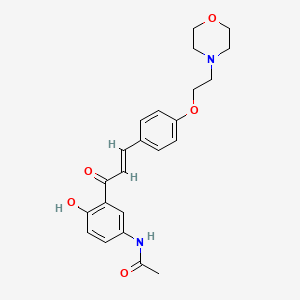
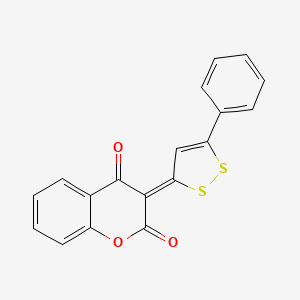


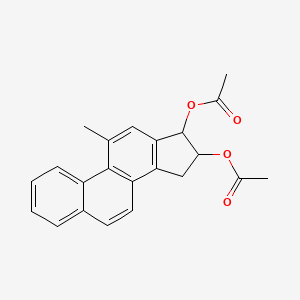


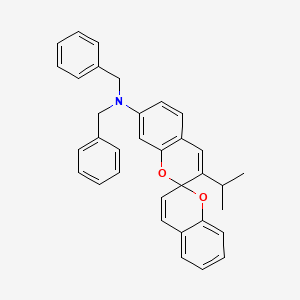
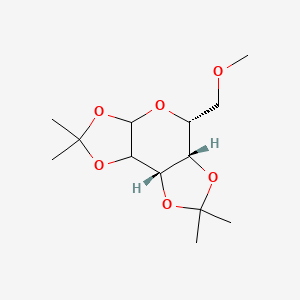
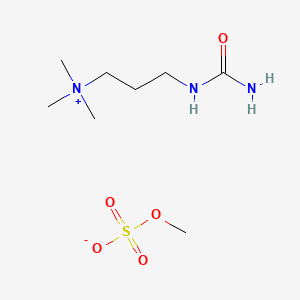
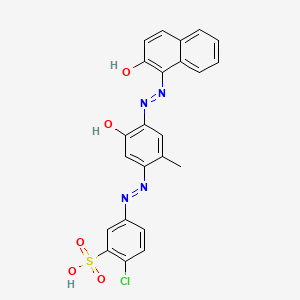
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
